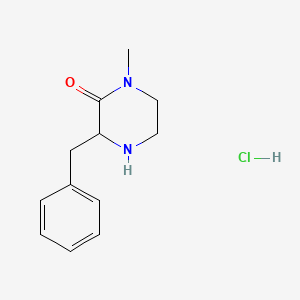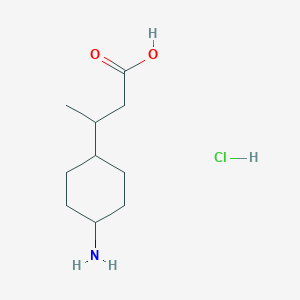
5-ethyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-ethyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains several functional groups, including an ethyl group, a thiophene ring, a sulfonamide group, and a tetrahydro-2H-thiopyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and tetrahydro-2H-thiopyran rings would likely contribute significantly to the compound’s three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence its properties .Scientific Research Applications
Thiophene Sulfonamides in Medicinal Chemistry
Thiophene sulfonamides, including compounds structurally related to "5-ethyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide", have been explored for their pharmacological potentials. For instance, a series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides were synthesized and evaluated for their activity in ocular hypotensive applications, particularly in glaucoma models. These compounds were optimized for inhibitory potency against carbonic anhydrase and water solubility, minimizing pigment binding in the iris, which is crucial for developing effective glaucoma treatments (Prugh et al., 1991).
Synthetic Applications
The synthetic versatility of thiophene sulfonamides is demonstrated through various chemical reactions, offering a pathway to a wide range of heterocyclic compounds. A notable example is the L-proline-catalyzed three-component domino annulation, which has been applied for the regio- and diastereoselective synthesis of highly substituted thienothiopyrans. This method facilitates the creation of complex molecules with multiple stereocenters in a single operation, highlighting the potential of thiophene sulfonamides in synthetic organic chemistry (Indumathi et al., 2010).
Biocatalysis and Drug Metabolism
The biocatalytic potential of thiophene sulfonamides is exemplified in the study of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach underscores the utility of microbial-based systems in producing significant quantities of drug metabolites for structural characterization and further pharmacological studies, facilitating the drug development process (Zmijewski et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S3/c1-2-12-3-4-13(21-12)22(17,18)15-11-14(19-8-7-16)5-9-20-10-6-14/h3-4,15-16H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGFWHRLFXNMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)
acetonitrile](/img/structure/B2663650.png)
![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)
![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)
![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)
